molecular formula C10H9N3O3 B093073 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione CAS No. 16044-43-2

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B093073
CAS No.: 16044-43-2
M. Wt: 219.2 g/mol
InChI Key: GMFZGVRQOGGCSY-UHFFFAOYSA-N
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Description

Mechanism of Action

APTD’s primary targets were acyl CoA cholesterol acyl transferase (ACAT) for cholesterol ester synthesis and sn-glycerol-3-phosphate acyl transferase (GPAT) and phosphatidylate phosphohydrolase (PPH) for triglyceride synthesis .

Preparation Methods

The synthesis of 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione involves several steps. One common method includes the condensation of diethyl carbonate with hydrazine hydrate to form hydrazinecarboxylate, which is then reacted with phenyl isocyanate to yield 4-phenyl-1-ethoxycarbonylaminourea. This intermediate is then heated with potassium hydroxide solution, followed by acidification with hydrochloric acid to produce 4-phenylurazole .

Chemical Reactions Analysis

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making this compound a distinct and valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7(14)13-10(16)12(9(15)11-13)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFZGVRQOGGCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)N(C(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166883
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16044-43-2
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016044432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5.3 g (30 mmol) of 4-phenyl-1,2,4-triazolidine-3,5-dione in 175 ml of chloroform was added dropwise over a 15 minute period 45.9 g (450 mmol) of acetic anhydride with stirring. The reaction mixture was stirred at room temperature for five days. The reaction mixture was filtered to remove a white precipitate which was washed with 30 ml of chloroform to give 3.55 g (54.0 %) of 1-methylcarbonyl-4-phenyl-1,2,4-triazolidine-3,5-dione as white solid, m.p. 215°-218.5° C. The filtrate was washed with three 100 ml portions of water and three 80 ml portions of 10% sodium carbonate. The carbonate washings were acidified with concentrated hydrochloric acid. No precipitate was formed. The chloroform solution was dried (Na2SO4) and evaporated under reduced pressure to give a liquid residue containing acetic anhydride. The filtered solid was recrystallized from 95% ethanol to yield pure 1-methylcarbonyl-4-phenyl-1,2,4-triazolidine-3,5-dione: m.p. 216.5°-218.5° C.; IR Nujol) 1726, 1710, 1688 cm-1 (CO); 1H NMR (60 MHz, CDCl3)δ7.90 (s, 5H) 2.55(s, 3H). Found: C, 54.5; H, 4.2: N, 19.4. C10H9N3O3 requires C, 54.8; H, 4.2; N, 19.4.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
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1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
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1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
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1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Reactant of Route 5
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione
Reactant of Route 6
1-Acetyl-4-phenyl-1,2,4-triazolidine-3,5-dione

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